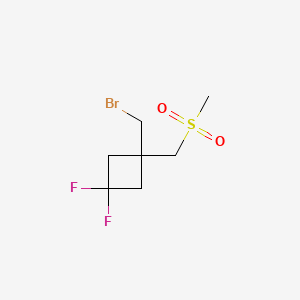
1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane is an organic compound with the molecular formula C7H11BrF2O2S It is a cyclobutane derivative featuring bromomethyl, difluoromethyl, and methanesulfonylmethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and overall reactivity.
Elimination Reactions: The presence of halogen and sulfonyl groups can facilitate elimination reactions, resulting in the formation of alkenes or other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, nucleophilic substitution can yield various substituted cyclobutane derivatives, while oxidation may produce sulfonyl-containing compounds .
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the design of bioactive molecules, such as enzyme inhibitors or receptor ligands, for studying biological processes and developing therapeutic agents.
Medicine: Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other substrates. The difluoromethyl and methanesulfonylmethyl groups can influence the compound’s reactivity and binding affinity, modulating its overall biological and chemical activity .
Comparación Con Compuestos Similares
Similar Compounds
1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane: Lacks the difluoromethyl group, resulting in different reactivity and applications.
1-(Bromomethyl)-1-(difluoromethyl)cyclobutane:
1-(Difluoromethyl)-1-(methanesulfonylmethyl)cyclobutane: Lacks the bromomethyl group, leading to variations in its reactivity and applications.
Uniqueness
1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane is unique due to the presence of all three functional groups, which confer distinct reactivity and versatility. This combination of substituents allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research and industrial processes .
Propiedades
Fórmula molecular |
C7H11BrF2O2S |
|---|---|
Peso molecular |
277.13 g/mol |
Nombre IUPAC |
1-(bromomethyl)-3,3-difluoro-1-(methylsulfonylmethyl)cyclobutane |
InChI |
InChI=1S/C7H11BrF2O2S/c1-13(11,12)5-6(4-8)2-7(9,10)3-6/h2-5H2,1H3 |
Clave InChI |
PZWBQZKTDGKIIK-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC1(CC(C1)(F)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


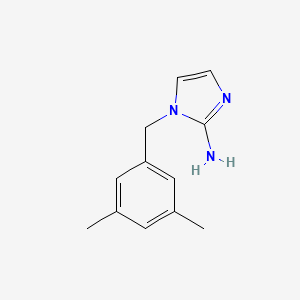
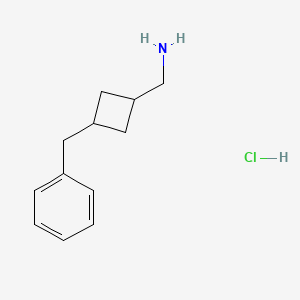
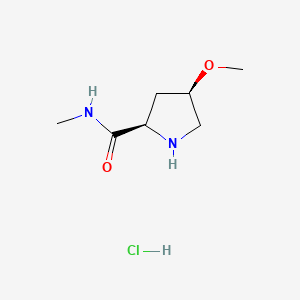

![5-[3-[3-Aminopropyl(methyl)amino]propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492454.png)

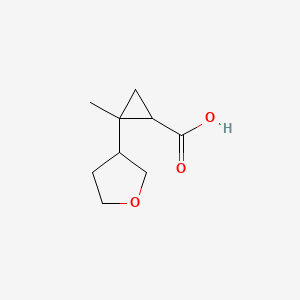
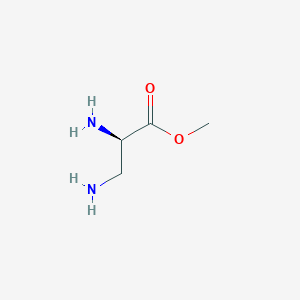
![tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate, Mixture of diastereomers](/img/structure/B13492483.png)
![8-Aza-5-silaspiro[4.5]decane hydrochloride](/img/structure/B13492487.png)
![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492490.png)
![2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13492502.png)

![ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B13492508.png)
